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The table below summarizes findings from key clinical studies investigating berzosertib in cohorts with

ATM-deficient or ATM-mutant advanced solid tumors.

Trial Design /
Cohort

Clinical Activity Findings Key Biomarker & Preclinical Insights

Berzosertib
Monotherapy (T2

cohort: ATM-mutant
solid tumors) [1]

Limited monotherapy activity: No
significant difference in PFS vs.

non-ATM mutant cohorts. Short
median PFS (<4 months) with

progressive disease as best
response for most. [1]

Target engagement confirmed:
Decreased pS345-CHK1 in on-treatment

biopsies. Increased DNA damage (γ-
H2AX) and replication stress (pKAP1)

markers observed, but did not translate
to clinical benefit. [1]

Berzosertib +
Gemcitabine
(Phase 1 in
advanced solid

tumors) [2]

Preliminary efficacy signs:
Combination was well-tolerated.

Most patients achieved best
response of stable disease or

partial response. [2]

Rationale for combination: Preclinical
data shows ATM loss increases

sensitivity to DNA-damaging agents like
cisplatin and radiation, creating reliance

on ATR for survival. [3] [2]
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Trial Design /
Cohort

Clinical Activity Findings Key Biomarker & Preclinical Insights

Berzosertib +
Gemcitabine
(Expansion in

advanced NSCLC)
[4]

Modest activity in unselected
NSCLC: ORR was 10.5% (4/38).
Higher ORR (30%) observed in

subgroup with high LOH,
suggesting potential biomarker. [4]

Immunological context: ATM-deficient

tumors are often immunologically "cold"
with low T-cell infiltration, which may limit

response to immunotherapy but
underscores rationale for DNA-targeting

agents. [5]

Mechanism of Action & Experimental Rationale

The therapeutic strategy for ATR inhibitors like berzosertib in ATM-deficient cancers is based on the

concept of synthetic lethality.

ATM and ATR are both master kinases critical for coordinating the cellular response to DNA damage.
ATM primarily responds to DNA double-strand breaks, while ATR responds to a broader range of

replication stresses. [6] [2]
In ATM-deficient cancer cells, the DNA repair network is already compromised. When further DNA

damage is induced (e.g., by chemotherapy like gemcitabine or cisplatin), these cells become hyper-
dependent on the remaining ATR signaling pathway for survival. [3] [2]

Berzosertib inhibits ATR, dismantling this critical backup survival mechanism. This dual assault of
pre-existing DNA repair deficiency (ATM loss) and acute, therapy-induced replication stress leads to

catastrophic DNA damage and selective cancer cell death. [2]

The following diagram illustrates this synthetic lethal interaction and the experimental workflow used to

validate it.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.sciencedirect.com/science/article/pii/S0169500221006048
https://www.sciencedirect.com/science/article/pii/S0169500221006048
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067784/
https://www.smolecule.com/products/s548527?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8228802/
https://www.nature.com/articles/s41416-021-01405-x
https://pmc.ncbi.nlm.nih.gov/articles/PMC10664985/
https://www.nature.com/articles/s41416-021-01405-x
https://www.smolecule.com/products/s548527?utm_src=pdf-body
https://www.nature.com/articles/s41416-021-01405-x
https://www.smolecule.com/products/s548527?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


ATM-Intact Cancer Cell

Chemotherapy
(e.g., Gemcitabine)

ATM-Deficient Cancer Cell

ATR Inhibitor (Berzosertib)

 Induces
Replication Stress

 Induces
Replication Stress

Cell Survival

 ATR pathway
manages stress

Synthetic Lethality
(Cell Death)

 Critical ATR
backup lost

Click to download full resolution via product page

Interpretation and Research Implications

The clinical data suggests several key considerations for future drug development:

Combination Therapy is Key: The limited monotherapy efficacy but signs of activity in combination
regimens strongly indicate that berzosertib's future in treating ATM-deficient tumors lies in rational

combinations with DNA-damaging agents. [1] [2] [4]
Biomarker Refinement is Critical: Clinical benefit may be confined to a subset of patients. Beyond

ATM mutations, functional protein loss measured by IHC, or genomic scars like high LOH, may be
more predictive biomarkers than mutational status alone and should be incorporated into trial

designs. [3] [4]
Consider the Immunological Context: The finding that ATM-deficient tumors are often

immunologically "cold" and do not readily respond to anti-PD-1 therapy reinforces the rationale for
targeting them with DNA repair-targeted agents like berzosertib, rather than relying on

immunotherapy combinations. [5]
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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